molecular formula C20H19NO B15149195 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline

Cat. No.: B15149195
M. Wt: 289.4 g/mol
InChI Key: BEALXGOQWZLIDI-UHFFFAOYSA-N
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Description

N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline is a Schiff base characterized by a naphthalene backbone substituted with a methoxy group at the 2-position and an imine (-N=CH-) linkage to a 3,4-dimethylaniline moiety. Characterization methods such as UV-Vis, FT-IR, and ¹H-NMR spectroscopy are standard for confirming the imine bond formation and aromatic substitution patterns .

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C20H19NO/c1-14-8-10-17(12-15(14)2)21-13-19-18-7-5-4-6-16(18)9-11-20(19)22-3/h4-13H,1-3H3

InChI Key

BEALXGOQWZLIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)C

Origin of Product

United States

Biological Activity

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, toxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxynaphthalene moiety and a dimethylaniline group. Its IUPAC name suggests the presence of an imine functional group, which is often associated with various biological activities.

Molecular Formula

  • C : 17
  • H : 18
  • N : 1
  • O : 1

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, naphthalene derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated that they could inhibit the growth of several cancer cell lines, suggesting a potential for this compound in oncology .

Genotoxicity and Toxicological Profile

The genotoxicity of aromatic amines has been a subject of investigation due to their potential carcinogenic effects. Studies have shown that exposure to similar compounds can lead to DNA damage in mammalian cells. For example, a study involving 2,6-dimethylaniline reported significant mutagenic activity in cultured mammalian cells . Although specific data on this compound is limited, caution is warranted given the structural similarities.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The presence of the methoxy group is known to enhance lipophilicity, potentially facilitating cellular uptake and interaction with target proteins.

Study 1: Antitumor Activity Assessment

In a recent study examining the antitumor activity of naphthalene derivatives, researchers synthesized various analogs and tested their efficacy against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis mediated by mitochondrial pathways .

Study 2: Toxicity Evaluation

A toxicity evaluation conducted on related dimethylaniline compounds revealed that they could induce oxidative stress in liver cells. The study utilized various assays to measure cell viability and oxidative damage markers. Results indicated that prolonged exposure led to significant cytotoxic effects, emphasizing the need for thorough toxicity assessments for this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits cell proliferation
GenotoxicityDNA damage observed in mammalian cells
CytotoxicityInduces oxidative stress

Table 2: Structural Characteristics

ParameterValue
Molecular Weight254.34 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the imine bond occurs under acidic or basic conditions , yielding the parent amine (3,4-dimethylaniline) and the corresponding carbonyl compound (2-methoxynaphthalen-1-aldehyde).

Reaction TypeConditionsProducts
Acidic HydrolysisH⁺/H₂O3,4-dimethylaniline + 2-methoxynaphthalen-1-aldehyde
Basic HydrolysisOH⁻/H₂OSame products as above

Nucleophilic Addition Reactions

The imine group undergoes nucleophilic attack , particularly under acidic conditions. This reactivity is critical in applications such as:

  • Cyclization : Potential formation of heterocyclic compounds via intramolecular nucleophilic attack.

  • Addition with Grignard reagents : Possible formation of secondary amines or alkanes.

Stability and Reactivity Factors

  • pH sensitivity : Stability varies under acidic, neutral, and basic conditions. The imine bond is most reactive under acidic or strongly basic conditions.

  • Geometric isomerism : The E-configuration influences reactivity, with substituents on opposite sides of the double bond potentially altering steric and electronic effects.

Characterization Techniques

Key methods for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Detects proton environments in the aromatic rings and the dimethylamino group .

  • Infrared (IR) spectroscopy : Identifies the imine (C=N) stretch (~1600–1650 cm⁻¹).

  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Schiff Bases

Compound Name Substituents λmax (UV-Vis, nm) Melting Point (°C) NLO Coefficient (pm/V) Space Group (Crystallographic)
N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline 2-Methoxy-naphthalene, 3,4-dimethylaniline Data not reported Data not reported Data not reported Data not reported
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline 4-Nitrobenzylidene 350–370 165–170 12.5 (theoretical) P2₁/c
(E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine 3,4-Dimethoxybenzylidene, naphthalene 240, 279, 317 145–150 Data not reported Data not reported
N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline 4-Fluorobenzylidene Data not reported 120–125 Data not reported P-1

Spectral and Optical Properties

  • UV-Vis Spectroscopy : The naphthalene-containing analog (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine exhibits absorption maxima at 240, 279, and 317 nm, attributed to π→π* transitions and azomethine (C=N) n→π* transitions . In contrast, nitro-substituted derivatives like (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline show redshifted absorption (~350–370 nm) due to enhanced charge transfer from the electron-donating aniline to the nitro group .
  • Nonlinear Optical (NLO) Behavior: The nitro derivatives demonstrate significant second-order NLO activity (theoretical coefficient: 12.5 pm/V) owing to their strong dipole moments and charge-transfer character . Methoxy-substituted compounds, while less polar, may exhibit improved solubility and thermal stability, making them viable for thin-film optical applications.

Crystallographic and Molecular Packing Analysis

  • (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline crystallizes in the monoclinic P2₁/c space group, with a dihedral angle of 16.7° between the benzylidene and aniline rings, facilitating planar molecular stacking .
  • N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline adopts a triclinic P-1 space group, with intermolecular C-H···F interactions stabilizing the crystal lattice .
  • The naphthalene-based analog’s extended conjugation likely promotes tighter π-π stacking, though crystallographic data for the target compound remains unreported.

Computational Insights

Comparable analyses for nitro derivatives suggest stronger intramolecular charge transfer due to electron-withdrawing substituents .

Q & A

(Basic) What are the standard synthetic methodologies for preparing this Schiff base, and what are the typical yields and reaction conditions?

Answer:
The compound is synthesized via Schiff base condensation between 2-methoxy-1-naphthaldehyde and 3,4-dimethylaniline. Key steps include:

  • Reaction Conditions: Methanol reflux (2.5 hours) under inert atmosphere (N₂) to prevent oxidation of the imine bond .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) yields ~72% pure product .
  • Critical Parameters: Stoichiometric equivalence of reactants, anhydrous conditions, and TLC monitoring to ensure reaction completion.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • 1H/13C NMR:
    • Imine proton (CH=N) appears at δ 8.5–9.0 ppm.
    • Aromatic protons in the naphthalene moiety resonate at δ 6.8–8.5 ppm. Methyl groups (3,4-dimethylaniline) show signals at δ 2.2–2.5 ppm .
  • IR Spectroscopy: C=N stretch near 1600 cm⁻¹ confirms imine formation .
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z consistent with the molecular formula (e.g., m/z 306 for a related analogue ).

(Advanced) How can researchers address challenges in crystallographic refinement for anisotropic displacement parameters (ADPs)?

Answer:

  • Software Tools: Use SHELXL for refinement, adjusting ADPs with restraints for disordered regions .
  • Validation: Apply PLATON ( ) to check for over-parameterization and validate ADPs against crystallographic standards.
  • Example: In a related structure ( ), C—H···N/O interactions required careful modeling of ADPs to avoid overfitting .

(Advanced) What computational approaches are recommended to analyze nonlinear optical (NLO) properties?

Answer:

  • DFT Calculations: Use basis sets (e.g., 6-31G*) to compute hyperpolarizability (β) and dipole moments. Charge-transfer transitions between the methoxynaphthalene and aniline moieties are critical for NLO activity .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions.
  • Benchmarking: Compare results with experimental UV-Vis and hyper-Rayleigh scattering data from analogues .

(Basic) What are the critical steps to ensure reproducibility in laboratory-scale synthesis?

Answer:

  • Stoichiometry: Precise molar ratios (1:1 aldehyde:amine) to minimize side products.
  • Inert Atmosphere: Use N₂ or argon to prevent oxidation of the Schiff base.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) for high purity .

(Advanced) How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Answer:

  • Key Interactions: C—H···O/N hydrogen bonds and π-π stacking (naphthalene rings) enhance thermal stability. shows C—H···N interactions (2.54 Å) contributing to a rigid lattice .
  • Analysis Tools: Use Mercury or OLEX2 ( ) to visualize packing diagrams and quantify interaction energies .

(Advanced) How to resolve discrepancies between experimental and computational molecular geometries?

Answer:

  • Cross-Validation: Refine structures using multiple software (e.g., SHELX and WinGX ) and compare with the Cambridge Structural Database .
  • Example: In , dihedral angle variations between two molecules in the asymmetric unit were resolved via iterative refinement cycles .

Key Software Tools for Structural Analysis

  • SHELX Suite : Structure solution/refinement ( ).
  • ORTEP-III : Visualization of anisotropic displacement ellipsoids ( ).
  • WinGX : Integrated crystallography workflow ( ).

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